molecular formula C6H5BBr2O2 B1427494 3,4-Dibromophenylboronic acid CAS No. 1228180-83-3

3,4-Dibromophenylboronic acid

Cat. No.: B1427494
CAS No.: 1228180-83-3
M. Wt: 279.72 g/mol
InChI Key: XKIRCGHFBJLPPW-UHFFFAOYSA-N
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Description

3,4-Dibromophenylboronic acid is an organoboron compound with the molecular formula C6H5BBr2O2. It is a derivative of phenylboronic acid, where two bromine atoms are substituted at the 3 and 4 positions of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.

Biochemical Analysis

Biochemical Properties

3,4-Dibromophenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases and kinase enzymes. These enzymes are crucial for various cellular processes, including signal transduction and metabolism. The compound interacts with the active sites of these enzymes, forming reversible covalent bonds with the serine residues, thereby inhibiting their activity . This interaction is essential for studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by interfering with the mitogen-activated protein kinase (MAPK) signaling pathway . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . These cellular effects make this compound a valuable tool for cancer research and drug development.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine residues, leading to enzyme inhibition . This binding interaction is crucial for its inhibitory activity against serine proteases and kinase enzymes. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light and moisture . Long-term studies have shown that the compound’s inhibitory effects on enzymes and cellular functions can diminish over time due to degradation . Therefore, it is essential to store the compound properly and use it within its stability period to ensure consistent experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired therapeutic effects . At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended cellular damage. Therefore, it is crucial to determine the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in drug metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are crucial for determining the compound’s bioavailability and therapeutic efficacy. Additionally, the compound’s distribution can affect its pharmacokinetics and potential side effects.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its chemical properties and interactions with cellular components. The compound can localize to specific compartments such as the cytoplasm, nucleus, and mitochondria, depending on its binding interactions with proteins and other biomolecules . These interactions can influence the compound’s activity and function, affecting cellular processes such as signal transduction, gene expression, and metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dibromophenylboronic acid can be synthesized through various methods. One common approach involves the bromination of phenylboronic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol).

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3,4-Dibromophenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its bromine atoms provide sites for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(3,4-dibromophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBr2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIRCGHFBJLPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Br)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBr2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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